N-methylacetamide;1,3,5,7-tetranitro-1,3,5,7-tetrazocane
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Overview
Description
N-methylacetamide: is an organic compound with the formula CH₃CONHCH₃. It is a colorless liquid or solid that is soluble in water and many organic solvents. It is commonly used as a solvent and intermediate in organic synthesis. 1,3,5,7-tetranitro-1,3,5,7-tetrazocane , also known as HMX, is a powerful nitramine explosive with the formula C₄H₈N₈O₈. It is known for its high detonation velocity and pressure, making it a key component in military and industrial applications.
Preparation Methods
N-methylacetamide: can be synthesized through several methods:
Reaction of acetic acid with methylamine: This method involves heating acetic acid and methylamine to about 60°C for several days until the reaction is complete.
Reaction of methylamine with acetic anhydride: This method involves reacting methylamine with acetic anhydride.
Reduction of N-(hydroxymethyl)acetamide: This method involves the reduction or hydrogenation of N-(hydroxymethyl)acetamide.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is typically prepared through the nitrolysis of hexamine with nitric acid. The process involves multiple steps, including the formation of intermediates such as 1-nitroso-3,5,7-trinitro-1,3,5,7-tetraazacyclooctane .
Chemical Reactions Analysis
N-methylacetamide: undergoes various chemical reactions:
Hydrogen bonding: It forms hydrogen bonds with other compounds, influencing reaction kinetics and thermodynamics.
Substitution reactions: It can react with 3-bromothiophene in the presence of a copper(I) iodide catalyst to form N-methyl-N-(3-thienyl)acetamide.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: undergoes several reactions:
Scientific Research Applications
N-methylacetamide: is used in various scientific research applications:
Solvent: It is used as a solvent in organic synthesis and in the pharmaceutical industry.
Ligand synthesis: It is used to synthesize zirconium(IV) complexes.
Electrolytes: It is used in the development of eutectic electrolytes for zinc-iodine batteries.
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: has several applications:
Explosives: It is used in military and industrial explosives due to its high detonation velocity and pressure.
Propellants: It is used in rocket and gun propellants.
Nanocomposites: It is used in the preparation of energetic nanocomposites with enhanced thermolysis activity and low impact sensitivity.
Mechanism of Action
N-methylacetamide: exerts its effects through hydrogen bonding, which stabilizes reaction intermediates and transition states, promoting the progression of chemical reactions .
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: decomposes under high temperatures and pressures, producing small radicals that recombine to form larger radicals. This process involves phase transitions and the formation of various decomposition products .
Comparison with Similar Compounds
N-methylacetamide: is similar to other amides such as dimethylacetamide and acetamide. it is less commonly used in industrial applications compared to dimethylacetamide .
1,3,5,7-tetranitro-1,3,5,7-tetrazocane: is similar to other nitramine explosives such as RDX (1,3,5-trinitro-1,3,5-triazacyclohexane). HMX has a higher detonation velocity and pressure compared to RDX, making it more powerful .
Properties
CAS No. |
72797-25-2 |
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Molecular Formula |
C7H15N9O9 |
Molecular Weight |
369.25 g/mol |
IUPAC Name |
N-methylacetamide;1,3,5,7-tetranitro-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C4H8N8O8.C3H7NO/c13-9(14)5-1-6(10(15)16)3-8(12(19)20)4-7(2-5)11(17)18;1-3(5)4-2/h1-4H2;1-2H3,(H,4,5) |
InChI Key |
KJBJENUVJGCRRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC.C1N(CN(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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